

# Application Notes and Protocols: Gpo-vir Dosage and Administration in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gpo-vir**

Cat. No.: **B1252489**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Note on Drug Identification: The term "**Gpo-vir**" in published clinical trials refers to a generic fixed-dose combination of antiretroviral drugs for the treatment of Human Immunodeficiency Virus (HIV) infection. It is not an oncolytic virus. This document provides detailed information on the dosage and administration of **Gpo-vir** in HIV clinical trials. Given the request for information on signaling pathways, which is more characteristic of oncolytic virotherapy, a brief, general overview of oncolytic virus mechanisms has been included for informational purposes.

## Part 1: Gpo-vir (Antiretroviral for HIV)

**Gpo-vir** is the trade name for a generic antiretroviral medication produced in Thailand.[\[1\]](#)[\[2\]](#) Clinical trials have evaluated different formulations of this drug.

## Drug Composition and Dosage

The **Gpo-vir** formulations studied in clinical trials consist of a combination of reverse transcriptase inhibitors. The specific components and their dosages are summarized below.

| Trade Name | Component Drugs                                                           | Dosage per Tablet                                              |
|------------|---------------------------------------------------------------------------|----------------------------------------------------------------|
| GPO-VIR®   | Stavudine (d4T), Lamivudine (3TC), Nevirapine (NVP)                       | 30-40 mg Stavudine, 150 mg Lamivudine, 200 mg Nevirapine[1]    |
| GPO-VIR T® | Efavirenz (EFV), Emtricitabine (FTC), Tenofovir Disoproxil Fumarate (TDF) | 600 mg Efavirenz, 200 mg Emtricitabine, 300 mg Tenofovir DF[3] |

## Mechanism of Action

The components of **Gpo-vir** are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both types of drugs target and block the HIV enzyme called reverse transcriptase.[3] By inhibiting this enzyme, **Gpo-vir** prevents HIV from multiplying, which can lead to a reduction in the amount of HIV in the body.[3]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Gpo-vir** in inhibiting HIV replication.

## Summary of Clinical Trial Data

Clinical studies on **Gpo-vir** have focused on its efficacy in suppressing viral load and restoring immune function in HIV-infected patients, particularly in treatment-naïve individuals.

| Study                         | Patient Population                                                      | Treatment Regimen                                       | Duration        | Key Efficacy Outcomes                                                                                                           |
|-------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------|-----------------|---------------------------------------------------------------------------------------------------------------------------------|
| Getahun A, et al. (2006)[4]   | 102 HIV-infected patients with baseline CD4 < 100 cells/mm <sup>3</sup> | Gpo-vir (stavudine, lamivudine, nevirapine)             | 48 weeks        | Median CD4 count increased from 13 to 191 cells/mm <sup>3</sup> . 82.3% of patients on-treatment had viral load < 50 copies/mL. |
| Tin EE, et al. (2005)[1][5]   | 83 treatment-naïve adult HIV patients                                   | Gpo-vir (stavudine, lamivudine, nevirapine) twice daily | At least 1 year | Median CD4 count increased by 78 cells/l in the first 3 months. After 2 years, 39.5% of patients had CD4 counts >200 cells/l.   |
| Manosuthi W, et al. (2008)[2] | 152 treatment-naïve adult HIV patients                                  | Gpo-vir (stavudine, lamivudine, nevirapine)             | 3 years         | Median CD4 count increased from 23 cells/µl at baseline to 199 cells/µl at 12 months and 334 cells/µl at 24 months.             |

## Adverse Events in Clinical Trials

The use of **Gpo-vir** has been associated with several adverse effects, as reported in clinical studies.

| Study                          | Reported Adverse Events                                                                                                                                                | Incidence                       |
|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Getahun A, et al. (2006)[4]    | Hepatotoxicity, Rash, Peripheral neuropathy                                                                                                                            | 4.9%, 14.7%, 6.9%               |
| Tin EE, et al. (2005)[1][5][6] | Lipodystrophy                                                                                                                                                          | 16.8% within 2 years            |
| Manosuthi W, et al. (2008)[2]  | Hypercholesterolemia, Lipodystrophy, Hypertriglyceridemia, Hypertension, Peripheral neuropathy                                                                         | 43.2%, 35.5%, 25%, 13.1%, 11.9% |
| GPO-VIR T®[3]                  | Rash, Serious mental health problems, Nervous system problems, Kidney problems, Bone problems, Immune Reconstitution Inflammatory Syndrome (IRIS), Changes in body fat | Not specified                   |

## Experimental Protocols

The clinical trials for **Gpo-vir** followed a general methodology to assess efficacy and safety.

**1.5.1 Study Design:** Most studies were open-label, combined prospective and retrospective analyses involving treatment-naïve HIV-infected adult patients.[1][4][5]

**1.5.2 Patient Selection Criteria (General):**

- **Inclusion:** Adult patients with confirmed HIV infection, antiretroviral-therapy naïve.[1][2][5] Some studies specifically enrolled patients with advanced HIV infection, indicated by a CD4 cell count below a certain threshold (e.g., < 100 cells/mm<sup>3</sup>).[4]
- **Exclusion:** Absence of other concomitant diseases such as cancer or liver cirrhosis.[1]

#### 1.5.3 Treatment and Administration:

- Patients received a fixed-dose combination tablet of **Gpo-vir**. For the stavudine, lamivudine, and nevirapine formulation, this was typically administered twice daily.[1]
- The treatment duration for follow-up varied across studies, ranging from 48 weeks to 3 years.[2][4]

#### 1.5.4 Efficacy and Safety Monitoring:

- Efficacy: The primary measures of efficacy were the change in CD4 T-cell count and the plasma HIV viral load (pVL).[4] These were measured at baseline and at regular intervals throughout the study (e.g., every 3-6 months).[1][2]
- Safety: Adverse events were monitored and recorded throughout the study. This included clinical observation and laboratory tests for markers of liver toxicity, kidney function, and metabolic changes (e.g., lipids).[2][4]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for **Gpo-vir** clinical trials.

## Part 2: General Overview of Oncolytic Virotherapy

While **Gpo-vir** is an antiretroviral drug, the request for signaling pathways suggests an interest in oncolytic viruses. This section provides a brief, general overview of this class of therapeutics.

Oncolytic viruses are a class of viruses that are engineered or naturally occur to preferentially infect and kill cancer cells.<sup>[7]</sup> Their therapeutic effect is typically twofold: direct lysis of tumor cells (oncolysis) and stimulation of a systemic anti-tumor immune response.<sup>[7][8]</sup>

### General Mechanism of Action

The dual mechanism of oncolytic viruses is a key feature of their therapeutic potential.

- Direct Oncolysis: The virus selectively replicates within cancer cells, leading to cell lysis and the release of new viral particles to infect neighboring cancer cells.
- Immune Activation: The lysis of tumor cells releases tumor-associated antigens (TAAs), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). This stimulates an innate and adaptive immune response against the cancer. Some oncolytic viruses are engineered to express immunostimulatory molecules, such as GM-CSF, to further enhance this effect.<sup>[9]</sup>

[Click to download full resolution via product page](#)

Caption: Dual mechanism of action for oncolytic viruses.

## Examples of Oncolytic Viruses in Clinical Trials

Numerous oncolytic viruses are currently in clinical development for various cancers.

| Virus Name                       | Virus Type                     | Transgene Insert           | Cancers Studied in Trials                                                | Administration            |
|----------------------------------|--------------------------------|----------------------------|--------------------------------------------------------------------------|---------------------------|
| Talimogene laherparepvec (T-VEC) | Herpes Simplex Virus-1 (HSV-1) | GM-CSF                     | Melanoma, Head and Neck Cancer <a href="#">[10]</a> <a href="#">[11]</a> | Intratumoral              |
| G47Δ                             | Herpes Simplex Virus-1 (HSV-1) | None (triple-mutated)      | Glioblastoma <a href="#">[7]</a> <a href="#">[8]</a>                     | Intratumoral              |
| Pexa-Vec (JX-594)                | Vaccinia Virus                 | GM-CSF                     | Colorectal Cancer, Liver Cancer <a href="#">[9]</a>                      | Intratumoral, Intravenous |
| Reolysin                         | Reovirus                       | None (naturally occurring) | Various solid tumors <a href="#">[10]</a>                                | Intratumoral, Intravenous |
| CGTG-102 (Oncos-102)             | Adenovirus                     | GM-CSF                     | Advanced solid tumors <a href="#">[9]</a>                                | Intratumoral              |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thaiscience.info [thaiscience.info]
- 2. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPO-VIR T | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-health.org]

- 4. Efficacy and safety of generic fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-vir) in advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and adverse effects of GPO-VIR (stavudine+lamivudine+nevirapine) in treatment-naïve adult HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Advanced Oncolytic Virotherapy: Current Technology Innovations and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent oncolytic virotherapy clinical trials outline a roadmap for the treatment of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Application of Oncolytic Viruses: A Systematic Review | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phase I clinical trial of a recombinant oncolytic virus injection combined with PD-1 antibody-based gene therapy for recurrent head and neck cancer in China: An open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Gpo-vir Dosage and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252489#gpo-vir-dosage-and-administration-in-clinical-trials\]](https://www.benchchem.com/product/b1252489#gpo-vir-dosage-and-administration-in-clinical-trials)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)